molecular formula C10H16N2O2 B4576404 N-(sec-butyl)-N'-(2-furylmethyl)urea

N-(sec-butyl)-N'-(2-furylmethyl)urea

Cat. No.: B4576404
M. Wt: 196.25 g/mol
InChI Key: IEFGTRAJERHGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(2-furylmethyl)urea, also known as BU-224, is a chemical compound that has been identified as a potential therapeutic agent for various medical conditions. BU-224 belongs to the class of urea derivatives and has been synthesized by several research groups. The compound has been extensively studied for its pharmacological properties and has shown promising results in preclinical studies.

Scientific Research Applications

Enhancing Urea Fertilizer Efficiency

Research has shown that urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) can significantly reduce ammonia volatilization from urea-based fertilizers, thereby increasing nitrogen availability for plant uptake and improving fertilizer use efficiency. For example, studies have demonstrated that NBPT-treated urea can reduce ammonia emissions by 58% and increase grain yield by 5% under certain conditions, illustrating the potential of urease inhibitors in enhancing nitrogen use efficiency in agricultural systems (Abalos et al., 2012).

Reducing Nitrogen Loss

The application of urease inhibitors is also effective in reducing nitrogen loss through volatilization and leaching. This not only conserves nitrogen in the soil for plant use but also minimizes the environmental impact of nitrogen fertilizers by reducing the emissions of greenhouse gases and the contamination of water sources. Research has demonstrated that urease and nitrification inhibitors can significantly affect N losses from soils, with patterns of loss varying according to soil physico-chemical characteristics (Gioacchini et al., 2002).

Properties

IUPAC Name

1-butan-2-yl-3-(furan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-8(2)12-10(13)11-7-9-5-4-6-14-9/h4-6,8H,3,7H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGTRAJERHGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.